Ethyl 5-cyanonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQINZTXTQYRDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326886 | |
| Record name | Ethyl 5-cyanonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-31-5 | |
| Record name | Ethyl 5-cyanonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Cyanonicotinate
Established Synthetic Routes to Ethyl 5-Cyanonicotinate
Traditional methods for synthesizing this compound have relied on multi-step procedures starting from either acyclic precursors that form the pyridine (B92270) ring or from appropriately substituted pyridine derivatives.
A notable method for producing pyridine derivatives involves the use of pyrimidinium derivatives as key intermediates. googleapis.com This approach offers a pathway to construct the pyridine ring with specific substituent patterns. In a documented synthesis, this compound was prepared using this strategy. googleapis.com The process involves reacting a pyrimidinium derivative with an acetyl compound, followed by a reaction with ammonia (B1221849) or an ammonium (B1175870) salt to form the final pyridine derivative. googleapis.com
An exemplary synthesis involved a procedure that yielded this compound with a purity of 98.2% and a yield of 68.7%. googleapis.com This method highlights the utility of pyrimidinium salts in constructing the nicotinic acid framework.
Another common strategy involves the direct modification of a substituted pyridine ring. One such method starts from 3-(ethoxycarbonyl)pyridine N-oxide. nih.gov The synthesis of Ethyl 6-cyanonicotinate (an isomer, but illustrative of the general strategy for introducing a cyano group) involves treating the N-oxide with trimethylsilyl (B98337) cyanide and triethylamine (B128534) in acetonitrile (B52724), followed by heating at reflux for 10 hours. nih.gov A similar cyanation at the 5-position can be envisioned under appropriate conditions.
Another approach begins with an already functionalized pyridine, such as Ethyl 6-chloro-5-cyanonicotinate. google.com This precursor can be used to synthesize various derivatives by nucleophilic substitution of the chloro group, demonstrating the utility of halogenated cyanonicotinates as versatile intermediates. google.com
Preparation via Pyrimidinium Derivatives
Advancements in Synthesis Protocols
Recent developments in the synthesis of this compound have focused on improving efficiency, selectivity, and suitability for large-scale applications.
Achieving high purity and yield is a primary goal in synthetic chemistry. The synthesis via pyrimidinium intermediates has been shown to produce this compound with high purity (98.2%) and a substantial yield (68.7%). googleapis.com Optimization of reaction parameters such as temperature, solvent, and catalysts are key factors in maximizing these outcomes. For instance, in related syntheses of functionalized esters, controlling parameters like water activity, reaction temperature, and enzyme loading has led to yields as high as 99%. nih.gov These principles of optimization are directly applicable to the synthesis of this compound.
Table 1: Reported Yield and Purity for this compound Synthesis
| Synthetic Route | Precursor | Purity (%) | Yield (%) | Source |
|---|
For a compound to be industrially viable, its synthesis must be cost-effective, scalable, and environmentally conscious. The method starting from pyrimidinium derivatives is described as a low-cost process that avoids pollution problems, making it attractive for larger-scale production. googleapis.com The use of readily available reagents and the potential for high-throughput synthesis are critical considerations. Industrial production of similar esters, like ethyl acetate, often employs processes that are optimized for continuous operation and catalyst recycling to minimize costs and environmental impact. mdpi.comgoogle.com These industrial principles, including efficient product separation and solvent recovery, would be essential in scaling up the production of this compound. mdpi.com
Chemical Reactivity and Derivatization Strategies of Ethyl 5 Cyanonicotinate
Transformations Involving the Cyano Functionality
The cyano group in Ethyl 5-cyanonicotinate is a key functional handle for a variety of chemical transformations. Its electrophilic carbon atom and the nitrogen's lone pair allow for several synthetic modifications.
Reduction of the cyano group is a common strategy. Depending on the reducing agent and reaction conditions, the nitrile can be converted into a primary amine or an aldehyde. smolecule.com For instance, catalytic hydrogenation or the use of potent hydride reagents like lithium aluminum hydride typically leads to the formation of the corresponding aminomethylpyridine derivative.
The introduction of the cyano group onto the pyridine (B92270) ring is often a critical step in the synthesis of the parent molecule itself. A notable method involves the nucleophilic substitution on a pyridine N-oxide precursor. For example, ethyl 6-cyanonicotinate can be synthesized from 3-(ethoxycarbonyl)pyridine N-oxide by treatment with trimethylsilyl (B98337) cyanide (TMSCN) and triethylamine (B128534) (TEA) in acetonitrile (B52724) at reflux. mdpi.com This reaction proceeds through the addition of the cyanide nucleophile to the activated pyridine ring. mdpi.comnih.gov
Reactions at the Ester Moiety
The ethyl ester group of this compound provides another site for derivatization, primarily through nucleophilic acyl substitution reactions.
Hydrolysis: The most fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 5-cyanonicotinic acid. This is typically achieved under basic conditions, for instance, by stirring the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) at room temperature. mdpi.com The resulting carboxylate salt can then be neutralized with acid to yield the free carboxylic acid.
Amidation: The carboxylic acid obtained from hydrolysis can be activated and converted into a wide range of amides. A common method involves treating the carboxylic acid with a coupling agent, such as 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by the addition of a primary or secondary amine. mdpi.com This strategy has been employed to synthesize a series of N-benzyl-substituted pyrimidine (B1678525) carboxamides from a related precursor, demonstrating the utility of this reaction in building larger molecular scaffolds. nih.gov
| Product Name | Reagents | Yield | Melting Point (°C) | Reference |
| Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | HOBT, EDCI, 4-fluorobenzylamine | - | - | mdpi.com |
| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | HOBT, EDCI, 4-chlorobenzylamine | 63% | 224-225 | nih.gov |
| Ethyl 6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | HOBT, EDCI, 4-bromobenzylamine | 69% | 227-228 | nih.gov |
| Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | HOBT, EDCI, 4-methylbenzylamine | 70% | 210-211 | mdpi.com |
| Ethyl 6-(5-((4-methoxybenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | HOBT, EDCI, 4-methoxybenzylamine | 76% | 218-219 | nih.gov |
Reactions on the Pyridine Heterocyclic Ring
The electronic nature of the pyridine ring in this compound is significantly influenced by the two electron-withdrawing substituents, making it electron-deficient. This property dictates its reactivity towards nucleophilic and electrophilic reagents.
Aromatic rings that are electron-poor are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the cyano and ester functions on this compound, activates the pyridine ring for attack by nucleophiles, particularly at positions ortho and para to the activating groups. masterorganicchemistry.com
For this reaction to occur, a suitable leaving group, typically a halide, must be present on the ring. In derivatives like Ethyl 2,6-dichloro-5-cyanonicotinate, the chlorine atoms serve as excellent leaving groups. ambeed.com Research on related structures, such as ethyl 5,6-dichloronicotinate, has shown that these compounds readily undergo SNAr reactions. For instance, selective substitution of the chlorine at the 6-position can be achieved with nucleophiles like piperazine. gu.se This highlights the potential of halogenated derivatives of this compound as versatile intermediates for introducing a variety of substituents onto the pyridine core.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.com Benzene (B151609) and its electron-rich derivatives undergo these reactions readily. However, pyridine is inherently less reactive than benzene towards EAS due to the electron-withdrawing nature of the nitrogen atom.
The presence of two additional, powerful electron-withdrawing groups (cyano and ester) in this compound further deactivates the ring, making it highly resistant to electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for many aromatic compounds, are generally not feasible for this substrate under standard conditions. masterorganicchemistry.comyoutube.com The electron density of the ring is too low to initiate an attack on an incoming electrophile.
Nucleophilic Aromatic Substitution Reactions
Synthesis of Novel Heterocyclic Systems Incorporating this compound Substructures
Due to its multiple functional groups, this compound and its derivatives are valuable precursors for the synthesis of fused and polycyclic heterocyclic systems. chemrxiv.org The strategic manipulation of the cyano, ester, and pyridine ring functionalities allows for the construction of complex molecular architectures.
One prominent application is in the synthesis of pyridine and pyrimidine derivatives. For example, a multi-step synthesis starting from nicotinic acid can lead to the formation of 2-(pyridin-2-yl) pyrimidine structures. nih.gov In this pathway, the ester and cyano groups are sequentially installed and then elaborated to build the second heterocyclic ring.
Furthermore, the reactivity of the functional groups can be harnessed in multicomponent reactions. Methodologies like the Ugi-azide reaction followed by intramolecular Heck cyclization can produce complex scaffolds such as tetrazolyl-1,2,3,4-tetrahydroisoquinolines from simpler building blocks. beilstein-journals.org While not starting directly from this compound, these methods exemplify the modern synthetic strategies where highly functionalized heterocycles are used to generate skeletal diversity. The synthesis of various pyrazole-fused heterocyclic systems also often relies on versatile precursors containing cyano and ester functionalities. semanticscholar.org
Structure Activity Relationship Sar Studies of Ethyl 5 Cyanonicotinate Derivatives
Influence of Substitution Patterns on Biological Activity
The biological activity of ethyl 5-cyanonicotinate derivatives is profoundly influenced by the nature and position of substituents on the pyridine (B92270) and other associated rings.
Modifications to the nicotinate (B505614) core have been shown to significantly impact biological activity. For instance, in the context of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs, substitution at the 5-position of the nicotinic acid ring is well-tolerated. nih.gov The introduction of an amino or a methyl group at this position results in derivatives that are only slightly less potent than NAADP itself in mediating Ca2+ release. nih.gov In contrast, larger substituents at the 5-position lead to a decrease in potency. nih.gov Conversely, substitution at the 4-position of the nicotinic acid ring generally leads to a significant loss of agonist potency. nih.gov
In a different series of compounds, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, an analogue of milrinone, demonstrated notable positive inotropic activity. nih.gov Further modifications to this scaffold, particularly at the 2-position of the pyridine ring, have yielded compounds with interesting anti-inflammatory, analgesic, and hypotensive activities. nih.gov
Research into isatin-nicotinohydrazide hybrids has revealed that increasing the lipophilicity of the isatin (B1672199) scaffold through C-5 substitution with halogens (with bromine being more advantageous than chlorine) enhances anti-mycobacterial activity. tandfonline.com Furthermore, the substitution pattern on the nicotinohydrazide moiety plays a crucial role, with a 6-methoxy group enhancing anti-tubercular activity compared to unsubstituted analogues. tandfonline.com
The following table summarizes the observed influence of various substituents on the biological activity of nicotinate derivatives:
| Scaffold | Substitution Position | Substituent | Observed Biological Effect | Reference |
| NAADP Analog | 5-position of nicotinic acid | Amino, Methyl | Slightly decreased Ca2+ release potency | nih.gov |
| NAADP Analog | 4-position of nicotinic acid | Various | Significant loss of Ca2+ release potency | nih.gov |
| Ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylate | 2-position of pyridine | 2-pyridyl | Positive inotropic activity | nih.gov |
| Isatin-nicotinohydrazide | C-5 of isatin | Halogens (Br > Cl) | Enhanced anti-mycobacterial activity | tandfonline.com |
| Isatin-nicotinohydrazide | 6-position of nicotinohydrazide | Methoxy | Enhanced anti-tubercular activity | tandfonline.com |
The incorporation of a pyrimidine (B1678525) moiety into derivatives of this compound introduces another layer of complexity and opportunity for modulating biological activity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egnih.gov
In a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, several compounds were found to possess significant anti-fibrotic activities. mdpi.com Specifically, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated potent inhibition of collagen expression. mdpi.com This highlights the importance of the substituent on the pyrimidine ring in dictating anti-fibrotic efficacy.
Furthermore, studies on pyridylpyrazolamide derivatives containing pyrimidine motifs have shown promising antifungal and insecticidal activities. frontiersin.org The nature of the substituents on both the pyrazole (B372694) and pyrimidine rings influences the spectrum and potency of these activities.
The following table presents key findings on the role of pyrimidine moieties:
| Derivative Class | Key Structural Feature | Observed Biological Activity | Reference |
| 2-(Pyridin-2-yl) pyrimidine | Substituted carbamoyl (B1232498) at pyrimidine-5-position | Anti-fibrotic | mdpi.com |
| Pyridylpyrazolamide | Pyrimidine motif | Antifungal, Insecticidal | frontiersin.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Anilinyl substitution | Dual CDK2/TRKA inhibition, Anticancer | mdpi.com |
Analysis of Substituted Nicotinates
Correlation of Molecular Structure with Pharmacological Profiles
A clear correlation exists between the molecular structure of this compound derivatives and their resulting pharmacological profiles. For instance, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying pyridyl substituents at the 2-position, and their subsequent conversion to the corresponding carboxylic acids and decarboxylated nitriles, led to a range of activities including positive inotropic, anti-inflammatory, analgesic, and hypotensive effects. nih.gov The specific pharmacological profile was dependent on the substitution pattern.
In the development of antagonists for the P2Y12 receptor, a series of ethyl 6-piperazinylnicotinates featuring a urea (B33335) linker highlighted the 3-ethoxycarbonyl substituent as being central to binding. gu.se This underscores the critical role of specific functional groups in receptor interaction and antagonism.
The lipophilicity of the molecule, often influenced by halogen substitutions, is another key determinant of biological activity, particularly in the context of antimicrobial agents where the ability to cross biological membranes is crucial. tandfonline.comontosight.ai
Computational Insights into SAR
Computational modeling and molecular docking studies have provided valuable insights into the structure-activity relationships of this compound derivatives. These in silico approaches allow for the prediction of binding modes and affinities, guiding the rational design of more potent and selective compounds.
For example, in the study of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases, molecular docking simulations revealed that the synthesized compounds adopt binding modes similar to those of known inhibitors. mdpi.com These computational studies identified key hydrogen bonding interactions between the pyrimidine moiety and amino acid residues in the kinase binding sites, explaining the observed inhibitory activity. mdpi.com
Similarly, in the quest for novel HIV inhibitors based on betulinic acid, a 3D Quantitative SAR (QSAR) model was constructed. nih.gov This model, which had high predictability, facilitated the rational design and development of new potent derivatives by correlating the structural features of the compounds with their anti-HIV activity. nih.gov Such computational models are becoming increasingly integral to modern drug discovery, enabling a more targeted and efficient exploration of chemical space.
Biological and Pharmacological Investigations of Derivatives of Ethyl 5 Cyanonicotinate
Applications in Medicinal Chemistry
The versatility of the ethyl 5-cyanonicotinate scaffold allows for its incorporation into more complex molecular designs, leading to derivatives with potent biological activities. These derivatives are of significant interest in drug discovery and development. lookchem.com
Development of Antiviral Agents
The quest for new antiviral therapies is a major focus of medicinal chemistry, and derivatives incorporating the pyrimidine (B1678525) structure, which can be derived from nicotinic acid precursors, have shown notable potential. nih.govmdpi.com The development of novel antiviral agents is critical, particularly with the rise of drug-resistant viral strains. nih.gov
Research into various heterocyclic compounds has identified several candidates with significant antiviral action. For instance, isatin (B1672199) derivatives have been investigated for their broad-spectrum antiviral capabilities, including activity against HIV. nih.gov In one study, isatin N-Mannich bases were synthesized and tested against HIV-1 and HIV-2, with some compounds showing considerable activity. nih.gov Another study focused on halogenated compounds derived from L-tyrosine, evaluating their efficacy against SARS-CoV-2. Two halotyrosine derivatives, TODC-3M and TODI-2M, were found to significantly reduce viral infectivity in Vero-E6 cells. csic.es TODC-3M, in particular, showed a promising profile with a half-maximal inhibitory concentration (IC50) of 47.1 µM and a selectivity index (SI) of 69.6. csic.es
| Derivative Class | Virus | Compound | IC50 | Selectivity Index (SI) | Cell Line |
| Halotyrosine | SARS-CoV-2 | TODC-3M | 47.1 µM | 69.6 | Vero-E6 |
| Halotyrosine | SARS-CoV-2 | TODI-2M | 90.1 µM | 3.1 | Vero-E6 |
This table presents data on the antiviral activity of selected compounds against SARS-CoV-2.
Research into Antineoplastic (Anticancer) Agents
The development of novel anticancer agents is a cornerstone of pharmaceutical research, with a focus on creating compounds that are both highly effective and selective for cancer cells. mdpi.comnih.gov Derivatives of various heterocyclic systems, including those related to the this compound structure, have been a fertile ground for this research. nih.govmdpi.com
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. nih.gov One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), demonstrated significant inhibitory effects. nih.gov This compound exhibited potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC50 values of 0.737 µM and 1.194 µM, respectively. nih.gov Further studies showed that compound 5e could inhibit tumor cell colony formation, migration, and adhesion, and induce apoptosis, suggesting it could be a valuable lead compound for developing new anticancer drugs. nih.gov
In other research, novel enmein-type diterpenoid derivatives were synthesized and tested against human cancer cell lines. mdpi.com Compound 7h from this series showed a particularly strong inhibitory effect against A549 lung cancer cells, with an IC50 of 2.16 µM. mdpi.com Similarly, studies on 5-oxopyrrolidine derivatives identified compounds with promising and selective anticancer activity against the A549 human lung adenocarcinoma model while showing lower cytotoxicity to non-cancerous cells. mdpi.com
| Derivative/Compound | Cancer Cell Line | IC50 Value (µM) |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical) | 0.737 ± 0.05 |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (Colon) | 1.194 ± 0.02 |
| Enmein-type diterpenoid derivative (7h) | A549 (Lung) | 2.16 |
This table summarizes the in vitro anticancer activity of selected derivative compounds against various human cancer cell lines.
Investigation of Anti-Fibrotic Activities
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, particularly collagen. The discovery of anti-fibrotic drugs is an area of intense research. nih.govmdpi.com
Pyrimidine derivatives have been identified as a privileged structure in medicinal chemistry due to their wide range of pharmacological activities, including anti-fibrotic effects. nih.govmdpi.com In a notable study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to evaluate their anti-fibrotic potential against rat hepatic stellate cells (HSC-T6), which are key mediators of liver fibrosis. nih.govmdpi.com
From this series, fourteen compounds showed better anti-fibrotic activity than the reference drug Pirfenidone. nih.govmdpi.com The two most potent compounds were ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q). nih.govmdpi.com These compounds demonstrated significant inhibitory activity on the proliferation of HSC-T6 cells. nih.govmdpi.com
| Compound | Description | IC50 (µM) vs. HSC-T6 cells |
| 12m | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
| 12q | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |
This table highlights the anti-fibrotic activity of the two most potent pyrimidine derivatives against hepatic stellate cells.
A key mechanism of anti-fibrotic action is the inhibition of collagen production and deposition. The most promising pyrimidine derivatives, compounds 12m and 12q, were further investigated for their effect on collagen. nih.govmdpi.com
The study utilized Picro-Sirius red staining to assess total collagen accumulation and found that both compounds reduced it in a dose-dependent manner. mdpi.com Furthermore, an ELISA assay was used to measure the expression of Collagen type I alpha 1 (COL1A1), a major fibrotic marker. nih.govmdpi.com The results confirmed that compounds 12m and 12q effectively inhibited the expression of COL1A1. nih.govmdpi.com A hydroxyproline (B1673980) assay, which measures the main component of collagen, also showed that these compounds decreased the hydroxyproline content in the cell culture medium. nih.govmdpi.com These findings indicate that these derivatives hold promise as novel anti-fibrotic drugs by directly targeting collagen synthesis and accumulation. nih.govmdpi.com
Evaluation of Pyrimidine Derivatives
Exploration of Anti-Inflammatory Properties
Inflammation is a complex biological response implicated in numerous chronic diseases, and the development of new anti-inflammatory agents remains a priority. nih.govnih.gov Various heterocyclic compounds, including pyrimidine and thiophene (B33073) derivatives, are known to possess anti-inflammatory properties. nih.govmdpi.com
Research has explored the synthesis of pyrimidine derivatives as potential anti-inflammatory agents. nih.gov In a different study, a newly synthesized compound, MAK01 (Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate), was evaluated for its in vitro anti-inflammatory activity by assessing its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The compound showed inhibitory effects on both COX-1 and COX-2, with greater inhibition of COX-2, suggesting potential as a selective anti-inflammatory agent. nih.gov It also demonstrated significant inhibition of the 5-LOX enzyme, which is involved in producing inflammatory leukotrienes. nih.gov
| Enzyme Target | Compound | IC50 Value |
| COX-1 | MAK01 | 314 µg/mL |
| 5-LOX | MAK01 | 105 µg/mL |
This table shows the in vitro inhibitory activity of compound MAK01 on key inflammatory enzymes.
Studies on Immunomodulatory Effects
Derivatives of this compound have been the subject of investigation for their potential to modulate the immune system. The immunomodulatory effects of various chemical compounds can be achieved through different mechanisms, including the stimulation or suppression of immune responses. semanticscholar.org
The sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors with five subtypes (S1P1–5), are crucial in regulating the egress of lymphocytes from lymphoid tissues. mdpi.com Agonism of the S1P1 receptor, in particular, has emerged as a significant therapeutic strategy for lymphocyte-mediated autoimmune diseases. nih.gov The binding of agonists to the S1P1 receptor induces its internalization and degradation, which in turn sequesters lymphocytes within the lymph nodes, preventing their circulation and subsequent infiltration into tissues. mdpi.comnih.gov This mechanism effectively produces an immunosuppressive effect. mdpi.com
Several S1P receptor agonists have been developed and investigated for their therapeutic potential. biomolther.org For instance, Fingolimod (FTY720), a prodrug that is phosphorylated in vivo, acts as a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors. nih.govrndsystems.com Its efficacy in treating multiple sclerosis is, in part, attributed to the sequestration of lymphocytes. nih.gov Other selective S1P1 receptor agonists like Ponesimod and Siponimod (BAF312) also effectively reduce peripheral lymphocyte counts and have shown efficacy in animal models of autoimmune diseases. nih.govbiomolther.org
The development of novel S1P1 receptor agonists often involves synthesizing derivatives of known compounds. For example, derivatives of serinolamide A, a natural marine product, have been synthesized and evaluated for their S1P1 receptor agonist activity. mdpi.com By introducing moieties from other known agonists like fingolimod, researchers have created derivatives with enhanced S1P1 agonistic effects. mdpi.com
The modulation of leukocyte trafficking is a key mechanism through which immunomodulatory effects are exerted. Leukocytes, including lymphocytes and neutrophils, play a central role in inflammatory and autoimmune responses. nih.govgoogle.com The migration of these cells to sites of inflammation is a critical step in the pathogenesis of various diseases. nih.govbiorxiv.org
Phosphoinositide 3-kinase gamma (PI3Kγ) is a key enzyme in the signaling pathways that control leukocyte migration. google.comnih.gov Inhibition of PI3Kγ has been shown to reduce the migration of neutrophils and macrophages in response to chemoattractants. google.com For example, PI3Kγ inhibitors have demonstrated the ability to decrease the accumulation of neutrophils in the lungs in models of respiratory diseases. nih.gov The dual inhibition of PI3Kγ and PI3Kδ has been shown to be particularly effective in reducing neutrophil migration. nih.gov
S1P receptor agonists also modulate leukocyte trafficking, primarily by affecting lymphocyte egress from lymphoid organs. mdpi.comnih.gov By inducing the internalization of S1P1 receptors on lymphocytes, these agonists prevent the cells from leaving the lymph nodes, thereby reducing the number of circulating lymphocytes available to participate in inflammatory responses. mdpi.com This sequestration of lymphocytes is a well-established mechanism for the therapeutic effect of S1P1 agonists in autoimmune diseases like multiple sclerosis. nih.govbiomolther.org
Table 1: Selected S1P Receptor Agonists and their Effects on Leukocyte Trafficking
| Compound | Receptor Target(s) | Effect on Leukocyte Trafficking |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Sequesters lymphocytes in lymph nodes. rndsystems.com |
| Ponesimod | Selective S1P1 | Reduces peripheral lymphocyte counts. nih.gov |
| Siponimod (BAF312) | S1P1, S1P5 | Induces lymphopenia by preventing lymphocyte egress. biomolther.org |
| Ceralifimod (ONO-4641) | S1P1, S1P5 | Inhibits lymphocyte egress from secondary lymphoid tissues. biomolther.org |
| CS-0777 | Selective S1P1 | Induces lymphopenia. biomolther.org |
Agonism of Sphingosine-1-Phosphate (S1P) Receptors
Inhibition of Phosphoinositide 3-Kinase Gamma (PI3Kγ)
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a crucial role in various cellular processes, including cell growth, survival, and migration. bpsbioscience.comguidetopharmacology.org The class IB isoform, PI3Kγ, is predominantly expressed in leukocytes and is a key regulator of immune responses. nih.govgoogle.com
PI3Kγ signaling is implicated in the pathogenesis of several autoimmune diseases. nih.govnih.gov Inhibition of PI3Kγ has shown therapeutic potential in preclinical models of conditions like rheumatoid arthritis and systemic lupus erythematosus. nih.gov In models of rheumatoid arthritis, PI3Kγ inhibitors have been found to reduce the development of the disease. nih.gov Similarly, in mouse models of systemic lupus erythematosus, inhibition of PI3Kδ and PI3Kγ has been shown to attenuate disease progression. nih.gov The role of PI3Kγ in these diseases is linked to its function in leukocyte migration and inflammation. nih.govgoogle.com
In the context of oncology, PI3Kγ plays a significant role in creating an immunosuppressive tumor microenvironment. nih.govnih.gov This enzyme is crucial for the function of tumor-associated macrophages (TAMs), which can suppress the anti-tumor activity of other immune cells like CD8+ T cells. nih.gov Inhibition of PI3Kγ can reprogram these macrophages, reducing their immunosuppressive effects and thereby enhancing the body's own anti-tumor immune response. nih.govnih.gov
Preclinical studies have demonstrated that inhibiting PI3Kγ can slow tumor growth and improve survival, particularly when combined with other cancer therapies like radiotherapy or immunotherapy. nih.govnih.govnih.gov For instance, combining a PI3Kγ inhibitor with radiotherapy has been shown to stimulate the clearance of apoptotic tumor cells by macrophages, leading to a robust anti-tumor T-cell response in pancreatic cancer models. nih.gov
Table 2: Investigated PI3Kγ Inhibitors in Preclinical Oncology Studies
| Inhibitor | Cancer Model(s) | Observed Effects |
| IPI-549 | Breast, colorectal, lung, skin, pancreas, etc. nih.gov | Modulates myeloid cell function, enhances anti-tumor effects of other therapies. nih.gov |
| TG100-115 | Breast, colorectal, lung, skin, pancreas, etc. nih.gov | Reduces tumor growth, increases survival in combination therapies. nih.govnih.gov |
| AS605240 | - | Reduces development of collagen-induced arthritis. nih.gov |
| CZC24832 | - | Reduced development of collagen-induced arthritis. nih.gov |
Neuroinflammation is increasingly recognized as a key factor in the onset and progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. nih.govnih.gov While direct studies linking this compound derivatives as PI3Kγ inhibitors to neurodegenerative disorders are not prevalent, the inhibition of inflammatory pathways is a promising therapeutic strategy. nih.gov For example, inhibitors of other enzymes involved in neuroinflammation, such as phosphodiesterase 5 (PDE5), have shown potential in limiting neuroinflammation and improving cognitive function in preclinical models. nih.gov Given the role of PI3Kγ in inflammation, its inhibition could theoretically offer benefits in neurodegenerative conditions by mitigating the harmful effects of chronic neuroinflammation. google.commdpi.com Research into nipecotic acid derivatives, which are also heterocyclic compounds, has shown that they can possess antioxidant and anti-inflammatory properties relevant to neurodegeneration. nih.gov
Implications for Oncology
Antagonism of G-Protein Coupled Receptors
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a multitude of physiological processes, making them prime targets for drug discovery. Derivatives of this compound have been central to the development of antagonists for several important GPCRs.
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a GPCR that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. nih.gov Its involvement in conditions such as anxiety, depression, and addiction has made it an attractive target for therapeutic intervention. nih.gov Research into novel mGluR5 antagonists has explored various pyridine-based structures.
One line of investigation focused on a series of 2-alkynylpyridine derivatives as potent mGluR5 antagonists. gu.se Synthetic strategies were developed to probe the structure-activity relationships (SAR) of this class of compounds. gu.se This research led to the discovery of antagonists with potencies in the low-nanomolar range. gu.se However, a persistent challenge with these highly lipophilic compounds was their high rate of microsomal metabolism. gu.se While not all derivatives in this specific series contained the this compound core, the foundational research on pyridine (B92270) scaffolds highlights a strategic direction in the broader search for mGluR5 modulators, a field where derivatives of nicotinic acid are often explored. gu.segoogleapis.com The therapeutic potential for mGluR5 antagonists is significant, with preclinical studies showing promise in models of addiction and anxiety. nih.govnih.gov
The P2Y12 receptor is a crucial GPCR found on the surface of platelets, playing a key role in ADP-induced platelet aggregation and thrombus formation. gu.se Antagonists of this receptor are vital antiplatelet agents used in the prevention and treatment of arterial thrombosis. gu.se Derivatives of this compound have been instrumental in the development of novel P2Y12 antagonists.
Structure-activity relationship studies on a series of ethyl 6-piperazinylnicotinates, which feature a urea (B33335) linker, identified the 3-ethoxycarbonyl group—a defining feature of the ethyl nicotinate (B505614) structure—as being central to receptor binding. gu.se Further research aimed at addressing the low aqueous solubility of these initial compounds led to the discovery of sulfonylureas as potent P2Y12 antagonists. gu.se
Subsequent optimization efforts focused on improving metabolic stability. Strategies included replacing the 2-methyl substituent on the pyridine ring with more electron-donating groups and bioisosteric replacement of the 3-ethoxycarbonyl group with 5-ethyl-oxazoles. gu.se While these modifications enhanced metabolic stability, they often resulted in lower potency. gu.se Comparative analysis revealed that a correctly positioned alkyl group, such as in an ethyl ester or a 5-ethyl-oxazole, combined with a strong hydrogen bond acceptor, were both essential for effective binding to the P2Y12 receptor. gu.se
Table 1: Research Findings on P2Y12 Receptor Antagonism
| Derivative Class | Key Structural Feature | Research Outcome |
|---|---|---|
| Ethyl 6-piperazinylnicotinates | 3-Ethoxycarbonyl group | Identified as critical for receptor binding. gu.se |
| Sulfonylurea derivatives | Sulfonylurea linker | Addressed low aqueous solubility of earlier compounds. gu.se |
Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)
Investigation of Analgesic Properties
The search for new and effective analgesics is a constant focus of pharmaceutical research. uobasrah.edu.iqresearchgate.net While direct studies on the analgesic properties of simple this compound derivatives are not extensively documented, the therapeutic potential of modulating targets related to this chemical scaffold, such as the mGluR5 receptor, has been explored. nih.gov
Antagonists of the mGluR5 receptor are under investigation for their potential to treat various conditions, including neuropathic pain. nih.gov The development of pyridine-based mGluR5 antagonists, which stems from the same broad research stream as the P2Y12 inhibitors, suggests a potential, albeit indirect, link to pain modulation. nih.govgu.se The evaluation of analgesic activity is typically conducted using established animal models, such as the acetic acid-induced writhing test or the tail-flick test, to measure a compound's ability to reduce pain responses. ptfarm.plmdpi.comwjbphs.com The pursuit of novel analgesics often involves synthesizing derivatives of known scaffolds and screening them for activity against pain-related targets. uobasrah.edu.iqmdpi.com
Assessment of Antibacterial Efficacy
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. nih.gov As part of broader screening programs, derivatives of this compound have been assessed for their potential antibacterial effects. smolecule.com
Preliminary studies on compounds like Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate have suggested potential efficacy against various bacterial strains. smolecule.com In one investigation, various derivatives of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate were screened for antibacterial activity at concentrations of 100 µg/mL and 200 µg/mL. The results indicated broad-spectrum activity, although the potency was noted to be less than that of the standard antibiotic streptomycin.
The assessment of antibacterial efficacy typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.govmdpi.com This is often done using broth dilution or agar (B569324) diffusion methods against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govscispace.com
Table 2: Antibacterial Screening of an this compound Derivative
| Compound | Finding | Note |
|---|
Exploration in Agrochemical Research and Development
Beyond pharmaceuticals, this compound and its derivatives serve as important intermediates in the agrochemical industry. cymitquimica.com These compounds are utilized in the synthesis and formulation of various agricultural products, particularly pesticides and herbicides. smolecule.com
The chemical reactivity of the scaffold, enhanced by substituents like chloro and cyano groups, makes it a versatile building block for creating more complex molecules with desired biological activities for crop protection. smolecule.comlookchem.com For instance, Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate and Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate are specifically noted for their utility in the production of agrochemicals. smolecule.com The trifluoromethyl group, in particular, can enhance properties like lipophilicity, which is crucial for the compound's ability to interact with biological targets in pests or weeds.
Advanced Characterization and Theoretical Studies
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental in elucidating the structure of ethyl 5-cyanonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. pitt.edu The chemical shifts are influenced by factors such as electronegativity of adjacent atoms and magnetic anisotropy. pitt.edulibretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. csustan.edu The aromatic protons typically appear in the downfield region of the spectrum, while the ethyl group protons, a quartet and a triplet, would be observed in the upfield region. pitt.educarlroth.com The exact chemical shifts can be influenced by the deuterated solvent used for the analysis. carlroth.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The spectrum for this compound would show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the pyridine ring. libretexts.orgresearchgate.net The carbonyl carbon signal is characteristically found far downfield. libretexts.org Broadband decoupling is often employed to simplify the spectrum by removing C-H coupling, resulting in a singlet for each carbon atom. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 9.0 | 120 - 150 |
| O-CH₂ | ~4.4 | ~62 |
| CH₃ | ~1.4 | ~14 |
| C=O | - | ~165 |
| C≡N | - | ~117 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. uni-saarland.de In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. uni-saarland.deorgchemboulder.com The fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.orgtutorchase.com
Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of the ethoxy group (•OCH₂CH₃) or the entire ester group. orgchemboulder.comlibretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. vscht.cz For this compound, key absorption bands would include:
C≡N stretch: A sharp, medium intensity band around 2200-2260 cm⁻¹. maricopa.edu
C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹. libretexts.org
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region. libretexts.org
Aromatic C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region. vscht.cz
C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. maricopa.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.edu The presence of the conjugated pyridine ring system and the cyano and ester groups in this compound would result in characteristic absorption maxima (λmax) in the UV region. masterorganicchemistry.comlumenlearning.com The π → π* transitions of the aromatic system are typically observed. lumenlearning.com The exact λmax values depend on the solvent and the extent of conjugation. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile (C≡N) | 2200-2260 | Medium, Sharp |
| Ester (C=O) | 1720-1740 | Strong |
| Aromatic Ring (C=C, C=N) | 1400-1600 | Medium to Weak |
| C-O Stretch | 1000-1300 | Medium |
| Aromatic C-H Stretch | >3000 | Variable |
Crystallographic Analysis for Precise Molecular Structure Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. googleapis.com While a specific crystal structure for this compound was not found in the provided search results, a crystallographic analysis would determine the planarity of the pyridine ring, the conformation of the ethyl ester group, and any intermolecular interactions such as hydrogen bonding or π-stacking that might occur in the solid state. nih.gov Such studies are crucial for understanding the supramolecular chemistry of the compound. nih.gov
Computational and Quantum Chemical Studies
Theoretical calculations are increasingly used to complement experimental data and provide deeper insights into molecular properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. ambeed.com For this compound, DFT calculations can be employed to:
Predict and confirm spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR).
Determine optimized molecular geometry, including bond lengths and angles.
Analyze the molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity.
Calculate the electrostatic potential to identify regions of high and low electron density, which can indicate sites for electrophilic and nucleophilic attack. researchgate.net
These theoretical studies provide a powerful approach to understanding the fundamental properties of this compound at a molecular level. vulcanchem.comresearchgate.net
Theoretical Prediction of Chemical Reactivity
The chemical reactivity of a molecule can be predicted and understood through the lens of conceptual Density Functional Theory (DFT). This theoretical framework provides a set of descriptors that quantify the propensity of a molecule to react in a certain way. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more detailed picture of the molecule's reactivity:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. It is calculated as μ = -χ.
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Softness (S): The reciprocal of global hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.51 |
| ELUMO | -2.17 |
| Energy Gap (ΔE) | 4.34 |
Modeling of Electronic Transitions and Energy Gaps
The electronic absorption properties of a molecule, such as this compound, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This computational method is used to calculate the energies of electronic excited states, which correspond to the absorption of light by the molecule. nih.govbenasque.org The results of TD-DFT calculations provide information about the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions involved. stackexchange.com
Electronic transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. The most common types of transitions in organic molecules include:
π → π* transitions: Occur in molecules with double or triple bonds and aromatic systems. These are typically high-energy transitions.
n → π* transitions: Involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen or oxygen atom) to an antibonding π* orbital. These are generally lower in energy than π → π* transitions.
σ → σ* transitions: Involve electrons in sigma bonds and are very high in energy, usually occurring in the far-UV region.
The HOMO-LUMO energy gap calculated from DFT is directly related to the energy of the lowest electronic transition. The energy of an electronic transition (ΔE) can be related to the wavelength of absorbed light (λ) by Planck's equation: ΔE = hc/λ, where h is Planck's constant and c is the speed of light.
TD-DFT calculations can predict the characteristics of various excited states. For each state, the calculation provides the excitation energy (in eV), the corresponding wavelength (in nm), the oscillator strength, and the major contributing orbital transitions.
The following table illustrates the typical data obtained from a TD-DFT calculation for a molecule like this compound, though specific results for this compound are not available in the reviewed literature.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributing Transitions |
|---|---|---|---|---|
| S1 | 3.50 | 354 | 0.015 | HOMO -> LUMO (75%), HOMO-1 -> LUMO (15%) |
| S2 | 4.20 | 295 | 0.250 | HOMO -> LUMO+1 (60%), HOMO-2 -> LUMO (25%) |
| S3 | 4.85 | 256 | 0.110 | HOMO-1 -> LUMO+1 (55%), HOMO -> LUMO+2 (30%) |
This type of analysis allows for the assignment of absorption bands in an experimental UV-Vis spectrum to specific electronic transitions within the molecule, providing a detailed understanding of its electronic structure and photophysical properties.
Computational Analysis of Solvent Effects and Regioselectivity
Computational chemistry offers powerful tools to analyze and predict the influence of solvents on reaction outcomes, particularly on regioselectivity. For reactions involving substituted pyridines like this compound, the choice of solvent can significantly direct the reaction to favor one constitutional isomer over another.
One effective method for quantifying solvent effects is through the use of empirical solvent parameters, such as the Kamlet-Taft parameters. stenutz.eu These parameters describe different aspects of a solvent's interaction potential:
α: The solvent's hydrogen-bond donating (HBD) ability.
β: The solvent's hydrogen-bond accepting (HBA) ability.
π*: The solvent's dipolarity/polarizability.
These parameters can be used to construct a linear free-energy relationship, the Kamlet-Taft equation, to correlate and predict how the regioselectivity (Rsel) of a reaction changes with the solvent. A study on the reaction of a similar compound, methyl 2,6-dichloronicotinate, with 1-methylpiperazine (B117243) demonstrated that the regioselectivity could be accurately predicted by the following equation:
Rsel = 1.28990 + 0.03992α - 0.59417β - 0.46169π* numberanalytics.com
This equation shows that for this particular reaction, the solvent's hydrogen-bond accepting ability (β) and its dipolarity/polarizability (π*) have the most significant impact on which position of the pyridine ring reacts. numberanalytics.com For instance, switching from a solvent with a low β value like dichloromethane (B109758) (DCM) to one with a high β value like dimethyl sulfoxide (B87167) (DMSO) could invert the regioselectivity of the reaction. numberanalytics.com
The following table provides the Kamlet-Taft parameters for a selection of common laboratory solvents.
| Solvent | α | β | π* |
|---|---|---|---|
| Dichloromethane (DCM) | 0.13 | 0.10 | 0.81 |
| Toluene | 0.00 | 0.11 | 0.49 |
| Ethanol | 0.86 | 0.75 | 0.54 |
| Dimethyl Sulfoxide (DMSO) | 0.00 | 0.76 | 1.00 |
| Acetonitrile (B52724) | 0.19 | 0.40 | 0.75 |
| Tetrahydrofuran (THF) | 0.00 | 0.55 | 0.58 |
Data sourced from various compilations of Kamlet-Taft parameters. stenutz.eu
By employing such computational models, chemists can rationally select solvents to control the outcome of reactions involving this compound, thereby enhancing the efficiency and selectivity of synthetic routes towards desired products. These theoretical analyses, which can be performed before any experimental work, save time and resources by predicting the optimal reaction conditions. sciepub.com
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Pathways
The synthesis of ethyl 5-cyanonicotinate and its derivatives is an area of active research, with a focus on improving efficiency, scalability, and sustainability. rsc.org Current methods often involve multi-step processes that can be optimized for higher yields and reduced environmental impact. rsc.org
Future research is directed towards the development of novel catalytic systems and the use of continuous flow reactors for more efficient and controlled synthesis. The exploration of greener solvents and reagents is also a key aspect of developing more sustainable synthetic routes. Optimization strategies, such as response surface methodology, are being employed to fine-tune reaction conditions like catalyst choice, solvent, and temperature to maximize efficiency.
Table 1: Comparison of Synthetic Methods for Pyridine (B92270) Derivatives
| Method | Solvent | Reaction Time | Yield | Key Advantages |
| NBS in THF | Tetrahydrofuran (THF) | 18 hours | 100% | High yield, controlled temperature prevents side reactions. |
| NBS in Acetonitrile (B52724) | Acetonitrile | 3 hours | 98.36% | Shorter reaction time, efficient solvent recovery. |
| Aryl Amination | Toluene | 3 hours | 58% | Synthesis of vinyl-phenyl-piperazine derivatives. nih.gov |
| Isoxazoline (B3343090) Synthesis | Dichloromethane (B109758) (CH2Cl2) | Overnight | 71% | Formation of isoxazoline ring from olefin precursor. nih.gov |
This table is for illustrative purposes and compares different synthetic reactions involving related pyridine structures, highlighting the continuous efforts to optimize synthetic pathways.
Discovery of Next-Generation Therapeutic Agents
The pyridine moiety is a common feature in many drug molecules, and this compound serves as a crucial intermediate in the synthesis of new therapeutic agents. gu.se Its derivatives have shown promise in a variety of therapeutic areas, including as potential treatments for neurological disorders, cancer, and infectious diseases. smolecule.com
The trifluoromethyl group, when incorporated into derivatives of this compound, can enhance a compound's ability to cross cell membranes, a critical property for drugs targeting the central nervous system. Researchers are actively investigating the structure-activity relationships of these derivatives to develop potent and selective modulators of biological targets like G-protein coupled receptors (GPCRs). gu.se For instance, derivatives of ethyl 6-piperazinylnicotinates are being studied as antagonists for the P2Y12 receptor, a key target in preventing thrombosis. gu.se Preliminary studies have also indicated the potential of certain derivatives to inhibit the growth of cancer cell lines and exhibit antimicrobial properties. smolecule.com
Advancements in Agrochemical Formulations
In the field of agriculture, this compound and its derivatives are being explored for the development of new pesticides and herbicides. smolecule.comsmolecule.com The constant need for novel agrochemicals to combat resistance in pests and weeds drives this area of research. The unique structural features of this compound allow for the creation of compounds with specific modes of action against agricultural pests. nih.gov
Future advancements will likely focus on creating more target-specific and environmentally benign agrochemicals. This involves designing molecules that are highly effective against the intended pests while minimizing harm to non-target organisms and the environment. The development of fungicides, such as those with a novel benzyl (B1604629) carbamate (B1207046) structure, which are effective against a broad range of plant pathogens, highlights the potential in this area. nih.gov
Pioneering Innovations in Materials Science Applications
The reactivity and structural characteristics of this compound make it a valuable component in the field of materials science. lookchem.comambeed.com It can be used as a monomer or a precursor in the synthesis of advanced polymers and coatings with enhanced properties. europa.eu The incorporation of the pyridine ring can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to the resulting materials. mdpi.com
Emerging research in this area includes the development of bio-based polymers to create more sustainable alternatives to fossil-fuel-based plastics. europa.eumdpi.com By incorporating monomers derived from renewable resources, scientists aim to produce high-performance polymers with a reduced environmental footprint. europa.eu The ability to tailor the properties of these materials by modifying the structure of the nicotinic acid derivative opens up possibilities for applications in textiles, automotive parts, and furniture. europa.eu
Integration with High-Throughput Drug Discovery Platforms
High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid testing of vast libraries of chemical compounds. nih.govresearchgate.net this compound and its derivatives are well-suited for inclusion in these libraries due to their synthetic accessibility and diverse chemical space.
The integration of HTS with advanced analytical techniques allows for the efficient identification of "hits"—compounds that show desired biological activity. researchgate.net Quantitative HTS (qHTS) further enhances this process by providing detailed concentration-response curves for every compound tested, offering a more comprehensive understanding of their potency and efficacy from the initial screen. nih.gov This approach accelerates the identification of promising lead compounds for further development and can be applied to various biological targets, including enzymes and receptors. nih.govnih.gov The use of sophisticated robotic platforms and data analysis tools in HTS campaigns significantly shortens the timeline for discovering novel drug candidates. dewpointx.comnih.gov
Q & A
Basic: What are the established synthetic routes for Ethyl 5-cyanonicotinate, and how can reaction conditions be optimized for reproducibility?
Answer:
this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Catalyst selection : Optimize palladium or copper catalysts for coupling efficiency .
- Temperature control : Reaction yields improve at 80–100°C, but higher temperatures risk cyanide decomposition .
- Purity validation : Use HPLC or GC-MS to confirm purity (>95%) and characterize intermediates via -NMR and IR spectroscopy .
For reproducibility, document solvent ratios (e.g., DMF:EtOH), inert gas purging, and quenching protocols in supplementary materials .
Basic: How should researchers characterize the solubility and stability of this compound under varying experimental conditions?
Answer:
- Solubility profiling : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy to detect concentration-dependent absorbance shifts .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts (e.g., free cyanonicotinic acid) .
- Data reporting : Tabulate results with error margins (Table 1):
| Condition | Solubility (mg/mL) | Degradation (%) | Method |
|---|---|---|---|
| Aqueous pH 7.4 | 2.3 ± 0.2 | 12.5 ± 1.8 | LC-MS (0–48 h) |
| DMSO | 45.6 ± 3.1 | <1.0 | UV-Vis (λ=254nm) |
Advanced: How can contradictions in reported biological activity data for this compound derivatives be resolved?
Answer:
Discrepancies often arise from:
- Assay variability : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) and normalize to control compounds .
- Structural ambiguity : Verify derivative regiochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .
- Statistical rigor : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals .
Replicate conflicting studies under identical conditions and cross-reference raw data in public repositories (e.g., Zenodo) .
Advanced: What computational strategies are recommended for predicting the reactivity of this compound in catalytic systems?
Answer:
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Kinetic simulations : Use software like Gaussian or ORCA to model transition states in coupling reactions .
- Validation : Compare computed activation energies (±5 kcal/mol) with experimental Arrhenius plots .
Include basis set details (e.g., B3LYP/6-31G*) and solvent effects (SMD model) in methodologies .
Basic: What are the best practices for designing a literature review on this compound’s applications in medicinal chemistry?
Answer:
- Source evaluation : Prioritize peer-reviewed journals; exclude non-indexed platforms (e.g., ) .
- Keyword strategy : Combine terms like “5-cyanonicotinate derivatives” AND “kinase inhibition” with Boolean operators in SciFinder or Reaxys .
- Data synthesis : Organize findings into thematic tables (e.g., structure-activity relationships) and highlight gaps (e.g., lack of in vivo toxicity data) .
Advanced: How can researchers address ethical considerations when studying cytotoxic derivatives of this compound?
Answer:
- In vitro limits : Use primary cell lines with informed consent protocols; avoid immortalized lines prone to genetic drift .
- Animal studies : Follow ARRIVE guidelines for dosing (e.g., ≤100 mg/kg in murine models) and include sham controls .
- Data transparency : Disclose conflicts of interest and publish negative results in open-access platforms to reduce publication bias .
Basic: What analytical techniques are critical for verifying the identity of this compound in complex mixtures?
Answer:
- Chromatography : Employ UPLC with a C18 column (retention time: 8.2 min) and compare with certified reference standards .
- Spectroscopic confirmation : Match -NMR peaks (e.g., C≡N at ~115 ppm) and HRMS (m/z calc. 192.0654 [M+H]) .
- Purity thresholds : Reject batches with >5% impurities (quantified via peak integration) .
Advanced: How should researchers design experiments to elucidate the catalytic mechanism of this compound in heterocyclic syntheses?
Answer:
- Kinetic isotope effects (KIE) : Compare for C-H activation steps to distinguish radical vs. ionic pathways .
- In situ monitoring : Use Raman spectroscopy or operando XRD to detect transient intermediates .
- Computational docking : Model substrate-enzyme interactions if biocatalysis is involved (e.g., cytochrome P450 systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
